1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid
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Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in many biologically active molecules, pharmaceuticals, and agrochemicals.
Preparation Methods
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method includes the reaction of 1,1,1-trifluoro-3-methylhydrazonoalkan-2-ones with aldehydes in the presence of aqueous ammonium hydroxide in methanol, followed by treatment with hydrochloric acid . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Trifluoromethyl-4,5-dicyanoimidazole: Used in lithium battery technology.
Fluorohistamine and Fluorohistidine: Fluorinated analogs of histamine and histidine with enhanced biological activity.
Other fluorinated benzimidazoles: These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-6-4-2-3-5(8(16)17)7(6)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) |
InChI Key |
GEVLHVYVGPZGQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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